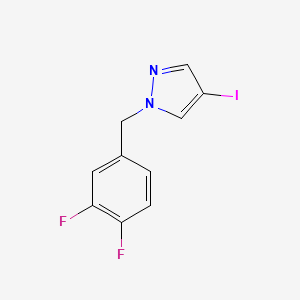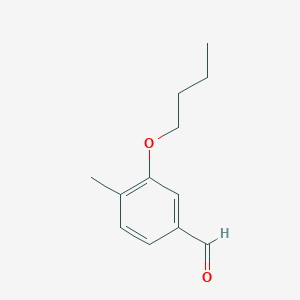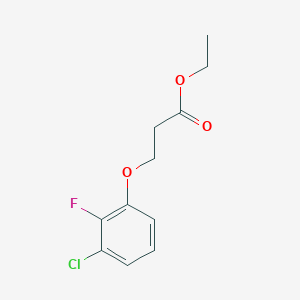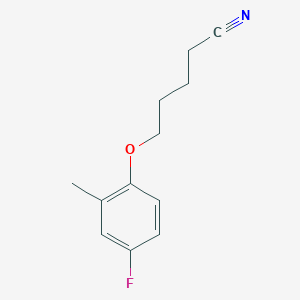
(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 5-fluoropyrimidine.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is functionalized to introduce the hydroxyl group at the 3-position.
Coupling Reaction: The functionalized pyrrolidine is then coupled with 5-fluoropyrimidine under specific reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Selective Fluorination: To incorporate the fluorine atom into the pyrimidine ring.
Chiral Resolution: To obtain the desired enantiomer with high optical purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can undergo oxidation to form a ketone derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine ring.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Product: A ketone derivative of the original compound.
Reduction Product: A fully saturated pyrrolidine ring without the hydroxyl group.
Substitution Products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Drug Development: Due to its unique structure, ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of active pharmaceutical ingredients (APIs) for various medications.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(S)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may exhibit different biological activities.
1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-one: A ketone derivative with distinct chemical properties.
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness:
Chirality: The ®-enantiomer of 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol may exhibit unique biological activities compared to its (S)-enantiomer.
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s stability and bioavailability, making it more effective in certain applications.
Propriétés
IUPAC Name |
(3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNQGJAKXVXCY-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976020.png)



